An In-depth Technical Guide to 4-Chloroisoindoline-1,3-dione: Properties, Structure, and Synthesis for Drug Development Professionals
An In-depth Technical Guide to 4-Chloroisoindoline-1,3-dione: Properties, Structure, and Synthesis for Drug Development Professionals
Introduction: The Strategic Importance of the Phthalimide Scaffold
In the landscape of modern medicinal chemistry, the phthalimide scaffold, the core of 4-Chloroisoindoline-1,3-dione, represents a privileged structure. Its rigid, planar geometry and hydrogen bonding capabilities make it an ideal building block for creating molecules with specific three-dimensional conformations that can interact with biological targets with high affinity and selectivity. The introduction of a chlorine atom at the 4-position of the isoindoline-1,3-dione core, as seen in 4-Chloroisoindoline-1,3-dione (also known as 4-Chlorophthalimide), further enhances its utility by providing a handle for synthetic diversification and modulating the electronic properties of the molecule. This strategic modification can significantly influence the pharmacokinetic and pharmacodynamic profiles of derivative compounds.[1][2]
This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and applications of 4-Chloroisoindoline-1,3-dione, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
4-Chloroisoindoline-1,3-dione is a chlorinated derivative of phthalimide. Its chemical identity and key physicochemical properties are summarized in the table below. These properties are fundamental for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Chemical Name | 4-Chloroisoindoline-1,3-dione | IUPAC |
| Synonyms | 4-Chlorophthalimide, 5-Chloroisoindole-1,3-dione | [3] |
| CAS Number | 7147-90-2 | [4][5] |
| Molecular Formula | C₈H₄ClNO₂ | [4][6] |
| Molecular Weight | 181.57 g/mol | [3][6] |
| Appearance | Slight yellow crystalline powder | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water, more soluble in organic solvents. |
Molecular Structure and Crystallography
The molecular structure of 4-Chloroisoindoline-1,3-dione is characterized by a bicyclic system comprising a benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups and a nitrogen atom. The chlorine atom is substituted at the 4-position of the phthalimide ring.
Caption: Chemical structure of 4-Chloroisoindoline-1,3-dione.
The crystal structure of the related compound, 5-chloroindoline-2,3-dione, has been determined by X-ray crystallography.[7][8] This analysis reveals an almost planar molecular conformation. In the solid state, molecules are linked by N—H⋯O hydrogen bonds, forming chains.[7] It is expected that 4-Chloroisoindoline-1,3-dione would exhibit similar planarity and hydrogen bonding capabilities, which are crucial for its interaction with biological macromolecules.
Crystallographic Data for 5-Chloroindoline-2,3-dione: [7][8]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a | 24.706(5) Å |
| b | 5.6890(11) Å |
| c | 5.209(1) Å |
| Volume | 732.1(2) ų |
| Z | 4 |
Spectroscopic Profile
The structural elucidation and purity assessment of 4-Chloroisoindoline-1,3-dione rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern. A broad singlet for the N-H proton is also anticipated, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two distinct carbonyl carbons (δ 160-180 ppm) and the aromatic carbons. The carbon attached to the chlorine atom will have its chemical shift influenced by the halogen's electronegativity.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:[9][10][11]
-
N-H Stretching: A peak in the region of 3200-3400 cm⁻¹, characteristic of the imide N-H bond.
-
C=O Stretching: Two strong absorption bands corresponding to the symmetric and asymmetric stretching of the carbonyl groups, typically found between 1700 and 1800 cm⁻¹.
-
C-N Stretching: Absorbances in the fingerprint region associated with the C-N bond.
-
C-Cl Stretching: A band in the lower frequency region of the fingerprint region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 181 and 183 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. The fragmentation pattern is expected to involve the loss of CO, and cleavage of the imide ring, consistent with the fragmentation of other N-substituted phthalimides.[12][13][14][15]
Synthesis of 4-Chloroisoindoline-1,3-dione
The synthesis of 4-Chloroisoindoline-1,3-dione can be achieved through several routes. The most common and industrially relevant method involves the reaction of 4-chlorophthalic anhydride with a nitrogen source like ammonia or urea.[16]
Caption: General synthesis scheme for 4-Chloroisoindoline-1,3-dione.
Experimental Protocol: Synthesis from 4-Chlorophthalic Anhydride and Urea
This protocol is based on the general principle of reacting an anhydride with a nitrogen source.
Materials:
-
4-Chlorophthalic anhydride
-
Urea
-
High-boiling point solvent (e.g., nitrobenzene or sulfolane) or solvent-free conditions
Procedure:
-
Combine 4-chlorophthalic anhydride and a slight molar excess of urea in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.
-
Heat the mixture to a temperature sufficient to melt the reactants and initiate the reaction (typically 150-200 °C).
-
Maintain the temperature and continue stirring for several hours, monitoring the reaction progress by TLC or GC-MS. The reaction involves the formation of an intermediate phthalamic acid, which then cyclizes to the imide.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product is then purified. This may involve washing with water to remove any unreacted urea, followed by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 4-Chloroisoindoline-1,3-dione.
An alternative patented method describes the synthesis of 4-chlorophthalimide from 1-indanone and ammonia water in the presence of a manganese dioxide catalyst with an 85% yield.[4]
Applications in Drug Discovery and Development
The phthalimide moiety is a cornerstone in the synthesis of a wide array of biologically active compounds.[1] The presence of the chlorine atom in 4-Chloroisoindoline-1,3-dione provides a key advantage, as halogenated compounds often exhibit enhanced biological activity.[2]
Caption: Role of 4-Chloroisoindoline-1,3-dione in the drug discovery pipeline.
-
Precursor for Complex Molecules: 4-Chloroisoindoline-1,3-dione serves as a crucial starting material for the synthesis of more complex molecules, including polyetherimides.[17] In the pharmaceutical context, it is a building block for creating a diverse library of compounds for screening.[18]
-
Modulation of Biological Activity: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding. Its electron-withdrawing nature also affects the overall electronic properties of the molecule, which can be fine-tuned to optimize interactions with biological targets.
-
Scaffold for Bioactive Agents: The phthalimide ring system is found in numerous compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. 4-Chloroisoindoline-1,3-dione provides a chlorinated version of this valuable scaffold.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloroisoindoline-1,3-dione. It is advisable to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[19]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.[19]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical advice.[19]
Conclusion
4-Chloroisoindoline-1,3-dione is a valuable and versatile chemical entity for researchers and professionals in drug discovery and development. Its well-defined chemical and physical properties, combined with its strategic structural features, make it an important building block for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation pharmaceuticals.
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